molecular formula C16H13ClN2O3S2 B12459011 Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-cyano-3-methylthiophene-2-carboxylate

Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B12459011
M. Wt: 380.9 g/mol
InChI Key: VXLZJEQHESCSOH-UHFFFAOYSA-N
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Description

METHYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the formation of the thiophene ring. The chlorophenyl group is introduced through a substitution reaction, and the cyano group is added via a nucleophilic addition reaction. The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 5-{2-[(4-BROMOPHENYL)SULFANYL]ACETAMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE
  • **METHYL 5-{2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE
  • **METHYL 5-{2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE

Uniqueness

The unique combination of the chlorophenyl group and the cyano group in METHYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE provides distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13ClN2O3S2

Molecular Weight

380.9 g/mol

IUPAC Name

methyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-12(7-18)15(24-14(9)16(21)22-2)19-13(20)8-23-11-5-3-10(17)4-6-11/h3-6H,8H2,1-2H3,(H,19,20)

InChI Key

VXLZJEQHESCSOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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